

Hexanenitrile CAS number 628-73-9

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Hexanenitrile | |
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Chemical and Physical Properties

Hexanenitrile is a colorless liquid with a molecular formula of C₆H₁₁N. It is characterized by a six-carbon chain with a terminal nitrile functional group. This structure imparts moderate polarity, making it soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

| Property | Value | References |
|--------------------------|--|------------|
| Molecular Formula | C ₆ H ₁₁ N | [2][3] |
| Molecular Weight | 97.16 g/mol | [2][3] |
| CAS Number | 628-73-9 | [3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -80 °C to -80.3 °C | [1][4][5] |
| Boiling Point | 161-164 °C | [1][4][5] |
| Density | 0.809 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.406 | [1][4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [1][6] |
| Vapor Pressure | 2.85 mmHg | [2] |
| Solubility | Soluble in ethanol and ether; very slightly soluble in water.[1] | [1] |



Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of hexanenitrile.

| Spectroscopy | Key Features | |
|---------------------|--|--|
| ¹H NMR | Spectral data available.[7][8] | |
| ¹³ C NMR | Spectral data available.[8][9] | |
| IR Spectroscopy | Key peaks can be observed for the C≡N and C-H bonds.[2][8][10] | |
| Mass Spectrometry | Molecular ion peak at m/z = 97.[2][11] | |

Synthesis of Hexanenitrile

Hexanenitrile can be synthesized through various methods, with two common laboratory-scale procedures being the nucleophilic substitution of a haloalkane and the dehydration of an amide.

Synthesis via Nucleophilic Substitution (Kolbe Nitrile Synthesis)

This method involves the reaction of a 1-halopentane with an alkali metal cyanide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4][12] The following protocol is adapted from a similar synthesis of valeronitrile.[12]

Experimental Protocol:

- Materials: 1-bromopentane, sodium cyanide, dimethyl sulfoxide (DMSO).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
 - Heat the mixture to 90-100 °C with stirring.

Foundational & Exploratory

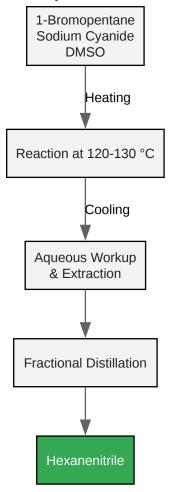




- Slowly add 1-bromopentane (1.0 equivalent) to the heated suspension over 1-2 hours.
- After the addition is complete, maintain the reaction mixture at 120-130 °C and monitor the reaction progress by TLC or GC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent by rotary evaporation and purify the crude **hexanenitrile** by fractional distillation.

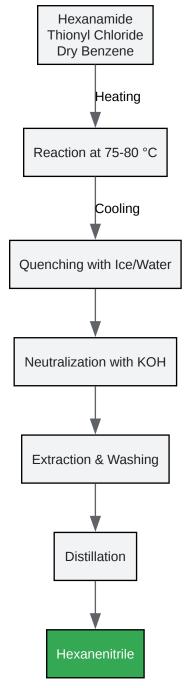


Workflow for Hexanenitrile Synthesis via Nucleophilic Substitution



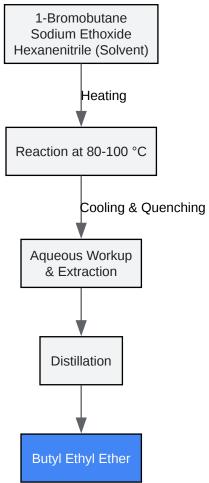


Workflow for Hexanenitrile Synthesis via Dehydration





Workflow for Ether Synthesis using Hexanenitrile as Solvent



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